1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine
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Overview
Description
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an allyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-bromophenylboronic acid and an appropriate imidazole derivative.
Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.
Comparison with Similar Compounds
1-Allyl-4-phenyl-1H-imidazol-5-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-Allyl-4-(2-chlorophenyl)-1H-imidazol-5-amine: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness: 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity in substitution reactions and its potential interactions with biological targets. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h2-6,8H,1,7,14H2 |
InChI Key |
ROCXXIHTQBTOIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=C1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
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